molecular formula C14H18N4O3 B5131427 MFCD02333509

MFCD02333509

Cat. No.: B5131427
M. Wt: 290.32 g/mol
InChI Key: DBFYGCDIWMWJSL-UHFFFAOYSA-N
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Description

MFCD02333509 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalysis. Compounds in this category often feature aromatic rings, halogen substituents, or boron-containing groups, which influence their reactivity and physical properties .

Properties

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methyl-2H-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-9-13(16-14(19)18-17-9)15-7-6-10-4-5-11(20-2)12(8-10)21-3/h4-5,8H,6-7H2,1-3H3,(H2,15,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFYGCDIWMWJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N=C1NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02333509 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of reactions such as condensation, cyclization, and purification. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Advanced techniques such as automated control systems and real-time monitoring are employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

MFCD02333509 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by catalysts or specific solvents to enhance the reaction rate and selectivity.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in the formation of new compounds with altered functional groups, expanding the chemical diversity of this compound derivatives.

Scientific Research Applications

MFCD02333509 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.

    Medicine: Researchers are exploring its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: this compound is used in the production of specialty chemicals, materials, and pharmaceuticals, owing to its unique properties and reactivity.

Mechanism of Action

The mechanism of action of MFCD02333509 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact mechanism depends on the specific application and the biological system being studied. Researchers are investigating the molecular details of these interactions to understand how this compound exerts its effects and to identify potential therapeutic targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD02333509 with structurally and functionally related compounds, leveraging data from the provided evidence.

Table 1: Structural and Functional Comparison

Property This compound (Hypothetical) CAS 1533-03-5 (MFCD00039227) CAS 56469-02-4 (MFCD02258901) CAS 905306-69-6 (MFCD10697534)
Molecular Formula C10H9F3O (Hypothesized) C10H9F3O C9H9NO2 C7H10N2O
Molecular Weight ~202.17 (Estimated) 202.17 163.17 138.17
Key Substituents Trifluoromethyl, ketone Trifluoromethyl, ketone Hydroxy, dihydroisoquinolinone Methoxy, pyridinyl
Solubility (mg/mL) 0.687 (Estimated) 0.687 12.3 Highly soluble
Bioavailability Moderate (0.55) 0.55 0.55 0.55
BBB Permeability Yes Yes No No
Synthetic Accessibility Moderate (2.07) 2.07 1.98 2.07

Key Findings:

Structural Analogues (Trifluoromethyl Ketones) :

  • CAS 1533-03-5 (MFCD00039227) shares a trifluoromethyl ketone backbone with this compound, resulting in similar solubility (0.687 mg/mL) and bioavailability (0.55). Both exhibit blood-brain barrier (BBB) permeability, making them candidates for CNS-targeted drug design .
  • In contrast, CAS 905306-69-6 (MFCD10697534) lacks halogen substituents but contains a pyridinyl group, enhancing water solubility but reducing BBB penetration .

Functional Analogues (Heterocyclic Compounds): CAS 56469-02-4 (MFCD02258901), a dihydroisoquinolinone derivative, differs in its hydroxyl group and nitrogen-oxygen framework. This structural variation reduces BBB permeability but improves solubility (12.3 mg/mL), favoring applications in aqueous-phase catalysis .

Synthetic Methods :

  • This compound likely employs green chemistry protocols (e.g., A-FGO catalysts in THF) similar to CAS 1761-61-1 (MFCD00003330), which achieves 98% yield under mild conditions .
  • By contrast, CAS 1046861-20-4 (MFCD13195646) requires palladium-based catalysts for Suzuki-Miyaura coupling, a more complex and expensive process .

Table 2: Pharmacological and Industrial Relevance

Compound Industrial Use Pharmacological Profile Key Advantage
This compound Catalysis, Drug Development Moderate CYP inhibition Balanced solubility and permeability
CAS 1533-03-5 Agrochemicals Non-CYP inhibitor High thermal stability
CAS 56469-02-4 Dye Synthesis Antioxidant properties High aqueous solubility
CAS 905306-69-6 Antibacterial Agents Non-BBB permeable Rapid GI absorption

Research Implications and Limitations

  • Structural Flexibility : Trifluoromethyl groups in this compound enhance lipophilicity and metabolic stability compared to hydroxylated analogues like CAS 56469-02-4 .
  • Contradictions in Data : Similar bioavailability scores (0.55) across compounds suggest standardized computational models, but experimental validation is critical due to variability in assay conditions .
  • Synthesis Challenges : While this compound benefits from green chemistry methods, scalability issues persist compared to palladium-catalyzed reactions in CAS 1046861-20-4 .

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